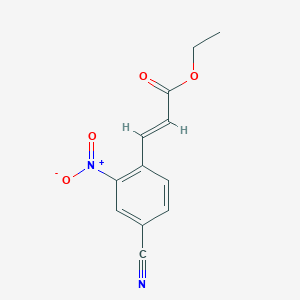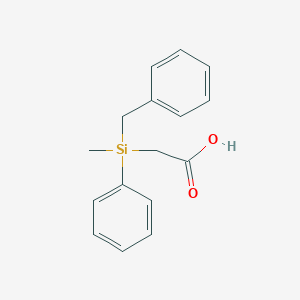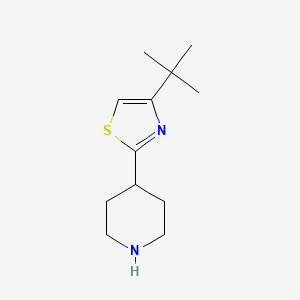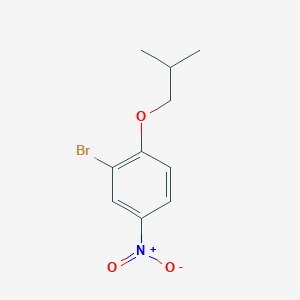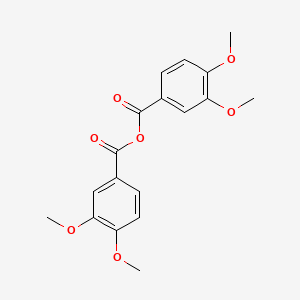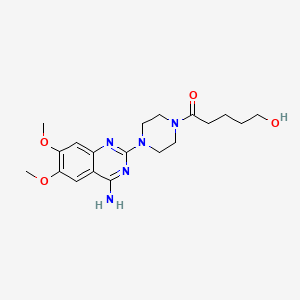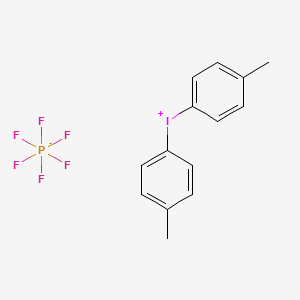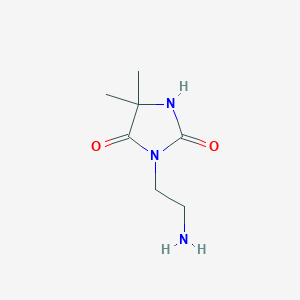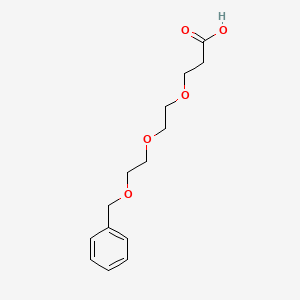
3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid” is a chemical compound with the empirical formula C12H16O4 . It is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
Molecular Structure Analysis
The molecular weight of “3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid” is 224.25 . The SMILES string representation is O=C(O)CCOCCOCC1=CC=CC=C1 , which provides a linear text representation of its structure.Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs)
Benzyl-PEG3-acid is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies, while conjugating in a biologically benign, fast, and selective fashion . Benzyl-PEG3-acid, with its unique structure, can serve as an effective linker in this context .
Protein Functionalization
The compound is used in protein functionalization . This process involves the modification of proteins to achieve desired functions and activities. The unique properties of Benzyl-PEG3-acid make it suitable for this application .
Chemical Conjugation Strategies
Benzyl-PEG3-acid is used in chemical conjugation strategies targeting native amino acids in proteins . These strategies are crucial in many fields in chemical biology and synthetic biology .
Synthesis of Benzyl 3-Phenylpropiolates
Benzyl-PEG3-acid is used in the synthesis of Benzyl 3-Phenylpropiolates . This synthesis is achieved via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .
PROTAC Research and Development
Benzyl-PEG3-acid is a functionalized von-Hippel-Lindau (VHL) protein ligand for PROTAC (Proteolysis Targeting Chimeras) research and development . It incorporates an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand .
Green Synthesis of Natural Products
Benzyl-PEG3-acid is used in the green synthesis of natural products . This involves the use of environmentally friendly methods to synthesize natural products .
Mécanisme D'action
Target of Action
Benzyl-PEG3-acid, also known as 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid or 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Benzyl-PEG3-acid involves its role as a linker in PROTACs. The benzyl group in Benzyl-PEG3-acid acts as a protecting group for the amine and can be deprotected via hydrogenolysis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG3-acid would largely depend on the specific PROTAC in which it is used. The Polyethylene Glycol (PEG) part of Benzyl-PEG3-acid is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Propriétés
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

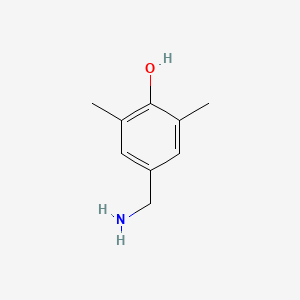
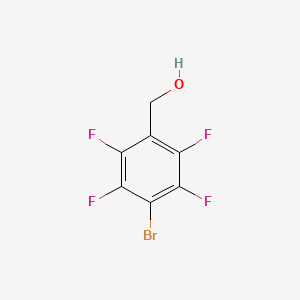
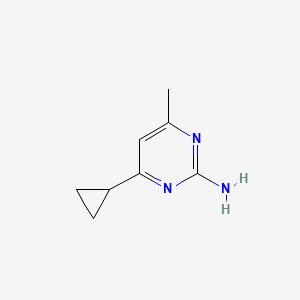
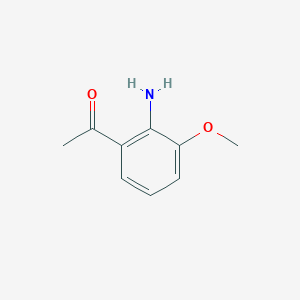
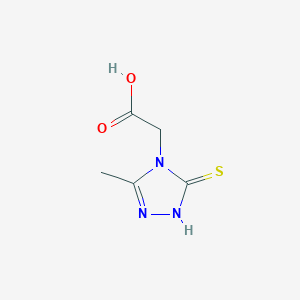
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
